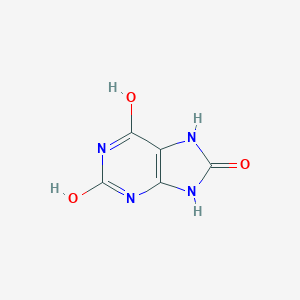

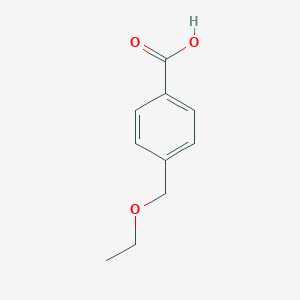

7-(2-Hydroxyethyl)adenin

Übersicht

Beschreibung

The compound 7-(2-Hydroxyethyl)adenine is not directly mentioned in the provided papers. However, the papers discuss related compounds and their synthesis, which can provide insights into the chemical behavior and properties of similar adenine derivatives. The first paper discusses 7-deazaadenosine, a compound where the nitrogen atom at position 7 of adenosine is replaced with a carbon atom, which is used as a building block for oligoribonucleotide synthesis . The second paper describes the synthesis of 9-(2-phosphinomethoxyethyl)adenine, a compound where the adenine is modified at the 9-position with a 2-phosphinomethoxyethyl group . These studies contribute to the understanding of the chemistry of adenine derivatives and their potential applications in nucleic acid chemistry.

Synthesis Analysis

The synthesis of adenine derivatives involves several steps, including protection of amino groups, selective silylation, and alkylation reactions. In the first paper, the synthesis of a 7-deazaadenosine building block is described, where the amino group is protected, and a monomethoxytrityl group is introduced at the 5' position. The 2' hydroxyl group is protected by silylation, and the resulting compound is used in solid-phase oligoribonucleotide synthesis . The second paper outlines the synthesis of 9-(2-phosphinomethoxyethyl)adenine by alkylation of adenine with specific phosphinate compounds, followed by acid hydrolysis to afford the final product . These methods could potentially be adapted for the synthesis of 7-(2-Hydroxyethyl)adenine by modifying the alkylation step to introduce a 2-hydroxyethyl group at the 7-position of adenine.

Molecular Structure Analysis

The molecular structure of adenine derivatives is crucial for their function, especially when used in nucleic acid chemistry. The first paper indicates that the modification of adenosine at the 7-position with a carbon atom does not significantly affect the catalytic activity of ribozymes, suggesting that the 7-position can tolerate certain modifications without drastic changes in activity . The second paper does not provide specific details on the molecular structure analysis of the synthesized compounds . However, it can be inferred that the introduction of different groups at specific positions of adenine can lead to compounds with unique properties and potential applications.

Chemical Reactions Analysis

The chemical reactivity of adenine derivatives is influenced by the modifications at various positions on the molecule. In the first paper, the autocatalytic hydrolysis of hammerhead ribozymes is studied with modifications at different adenosine positions, showing that certain modifications can enhance the hydrolysis reaction . The second paper does not discuss the chemical reactions of the synthesized compounds in detail . However, the synthesis process itself involves reactions such as alkylation and hydrolysis, which are fundamental in the preparation of these derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of adenine derivatives like 7-(2-Hydroxyethyl)adenine would be influenced by the substituents attached to the adenine base. While the papers provided do not directly discuss the properties of 7-(2-Hydroxyethyl)adenine, they do provide insights into the properties of similar compounds. For example, the protection groups used in the synthesis of 7-deazaadenosine affect its solubility and reactivity, which are important for its use in oligoribonucleotide synthesis . Similarly, the phosphinate derivatives synthesized in the second paper would have unique properties due to the presence of the phosphinomethoxyethyl group . These studies highlight the importance of chemical modifications in tuning the properties of adenine derivatives for specific applications.

Wissenschaftliche Forschungsanwendungen

- Protonentransfer findet von H2tda zu den basischen Gruppen der Koformer (9heade oder 2,6-Diaminopurin) statt. Die molekularen Formeln der Kristalle sind [(H9heade+) (Htda−)] und [(H2dap+)2 (tda2−)]·2H2O .

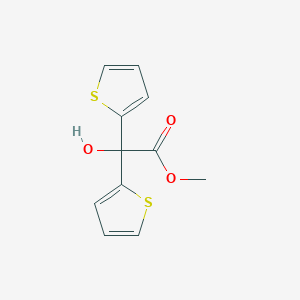

- 7-(2-Hydroxyethyl)adenin (HEA) hat aufgrund seiner Bioaktivität Aufmerksamkeit erregt. Es wird mit Antitumor-, Antioxidations-, Antidiabetika-, Strahlensschutz-, antiviralen und immunmodulatorischen Eigenschaften in Verbindung gebracht .

- Die In-situ-Selbstassemblierung von Zink/Adenin-koordinierten Komplexen wurde untersucht. Diese Komplexe beinhalten das Mischen von ZnCl2, Adenin und HEPES-Puffer. Die resultierenden Zn/Adenin-Komplexe haben potenzielle Anwendungen in der Katalyse .

Supramolekulare Chemie und Kristallbildung

Bioaktive Inhaltsstoffe

Katalyse und Koordinationskomplexe

Safety and Hazards

Eigenschaften

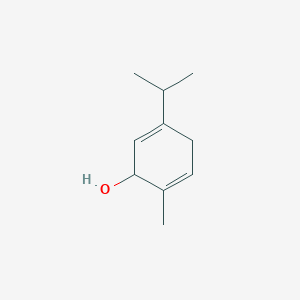

IUPAC Name |

2-(6-aminopurin-7-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O/c8-6-5-7(10-3-9-6)11-4-12(5)1-2-13/h3-4,13H,1-2H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMKQMGJBJAMCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N=CN2CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452081 | |

| Record name | 7-(2-Hydroxyethyl)adenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

126595-74-2 | |

| Record name | 7-(2-Hydroxyethyl)adenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Imidazo[1,2-b]pyridazine](/img/structure/B131497.png)